马来酸二丁酯

描述

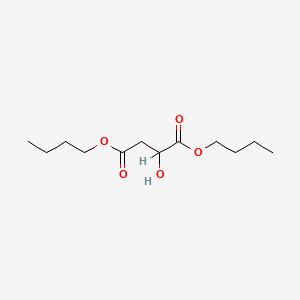

Dibutyl malate is an organic compound with the chemical formula (C_{12}H_{20}O_4). It is the diester of malic acid and butanol. This compound is a colorless to yellowish liquid with a characteristic odor. Dibutyl malate is primarily used in the production of polymers and as a plasticizer in various industrial applications .

科学研究应用

Industrial Applications

Plasticizer

Dibutyl malate is commonly used as a plasticizer in the production of polymers, particularly in vinyl acetate copolymers. It enhances the flexibility and durability of plastics, making it suitable for various industrial applications .

Insect Attractant

Research has demonstrated that dibutyl malate can effectively attract certain insect species. For example, it has been shown to attract Fannia canicularis (the common house fly) at specific concentrations when mixed with ethanol. This property can be utilized in developing effective insect traps and pest control strategies .

Immunological Studies

Contact Hypersensitivity

Studies have indicated that dibutyl malate enhances contact hypersensitivity (CHS) responses in mouse models. When BALB/c mice were sensitized with fluorescein isothiocyanate (FITC) in the presence of dibutyl malate, there was a significant increase in ear-swelling responses compared to controls. This suggests that dibutyl malate may act as an adjuvant, enhancing the immune response to other sensitizing agents .

Mechanism of Action

The underlying mechanism involves the activation of transient receptor potential ankyrin 1 (TRPA1) cation channels, which play a crucial role in sensory transduction and inflammation. The increased trafficking of dendritic cells to lymph nodes was observed, indicating a potential pathway for enhancing sensitization .

Environmental Impact Studies

Algal Growth Inhibition

Dibutyl malate has been evaluated for its effects on aquatic environments, particularly its impact on algal growth. It exhibited dose-dependent inhibition of algae at concentrations as low as 0.5 mg/l, with an estimated EC50 value around 6 mg/l. Such findings are crucial for assessing the environmental safety of dibutyl malate when used in industrial applications .

Toxicological Studies

Dibutyl malate has been subjected to various toxicological assessments to evaluate its safety for human exposure and environmental impact:

- Dermal Toxicity : Studies indicate that dibutyl malate has low acute dermal toxicity, with an LD50 greater than 2000 mg/kg in rats .

- Skin Sensitization : In guinea pig studies, dibutyl malate demonstrated strong sensitizing effects, suggesting caution in occupational settings where exposure could occur .

- Eye Irritation : Application to rabbit eyes resulted in temporary conjunctival hyperemia but resolved within 24 hours, indicating mild irritative properties .

Case Study 1: Occupational Dermatitis

In a factory producing polyvinyl acetate glue containing dibutyl maleate, several cases of allergic dermatitis were reported among workers. The study highlighted the need for protective measures when handling materials containing dibutyl maleate due to its sensitizing properties .

Case Study 2: Insect Trap Development

A series of experiments were conducted using dibutyl maleate as an attractant for common house flies. The results indicated that concentrations between 0.0005% and 1% were effective in attracting flies to specially designed traps, demonstrating potential commercial applications in pest control .

作用机制

Target of Action

Dibutyl malate, also known as dibutyl maleate, is an organic compound that is primarily used as a plasticizer for aqueous dispersions of copolymers with vinyl acetate . It is also used as an intermediate in the preparation of other chemical compounds . The primary targets of dibutyl malate are therefore these copolymers and chemical compounds .

Mode of Action

The interaction of dibutyl malate with its targets involves the formation of polyaspartic esters . This process occurs when an amine is reacted with a dialkyl maleate, such as dibutyl malate, utilizing the Michael addition reaction . The resulting polyaspartic esters are then used in coatings, adhesives, sealants, and elastomers .

Biochemical Pathways

The biochemical pathways affected by dibutyl malate are primarily related to the production of coatings, adhesives, sealants, and elastomers . The Michael addition reaction, which involves the reaction of an amine with dibutyl malate, is a key step in these pathways .

Pharmacokinetics

It is known that dibutyl malate is a colorless oily liquid with a boiling point of 280 °C . It is very hardly soluble in water , which may impact its bioavailability.

Result of Action

The molecular and cellular effects of dibutyl malate’s action are primarily seen in the formation of polyaspartic esters . These esters are used in various applications, including coatings, adhesives, sealants, and elastomers .

Action Environment

The action of dibutyl malate can be influenced by environmental factors. For instance, its solubility in water is very low , which could affect its distribution in aquatic environments. Additionally, its boiling point of 280 °C suggests that it is stable under normal environmental temperatures but may evaporate at high temperatures.

准备方法

Synthetic Routes and Reaction Conditions: Dibutyl malate can be synthesized through the esterification of malic acid with butanol. The reaction typically involves the use of a catalyst such as p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to remove water and drive the reaction to completion .

Industrial Production Methods: In industrial settings, dibutyl malate is produced by reacting maleic acid anhydride with 1-butanol in the presence of a catalyst. The reaction is conducted at elevated temperatures to ensure complete conversion of the reactants to the desired ester .

化学反应分析

Types of Reactions: Dibutyl malate undergoes various chemical reactions, including:

Esterification: Formation of dibutyl malate from malic acid and butanol.

Hydrolysis: Dibutyl malate can be hydrolyzed back to malic acid and butanol in the presence of water and an acid or base catalyst.

Oxidation: Under oxidative conditions, dibutyl malate can be converted to maleic acid or other oxidation products.

Common Reagents and Conditions:

Esterification: p-Toluenesulfonic acid as a catalyst, reflux conditions.

Hydrolysis: Acidic or basic conditions, water.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Major Products Formed:

Esterification: Dibutyl malate.

Hydrolysis: Malic acid and butanol.

Oxidation: Maleic acid and other oxidation products.

相似化合物的比较

Diethyl malate: Another diester of malic acid, but with ethanol instead of butanol.

Dimethyl malate: A diester of malic acid with methanol.

Diisostearyl malate: A diester of malic acid with isostearyl alcohol, commonly used in cosmetics.

Comparison: Dibutyl malate is unique due to its specific esterification with butanol, which imparts distinct physical and chemical properties. Compared to diethyl malate and dimethyl malate, dibutyl malate has a higher molecular weight and different solubility characteristics. Diisostearyl malate, on the other hand, is more commonly used in cosmetic formulations due to its emollient properties .

生物活性

Dibutyl malate (DBM), a butyl ester of maleic acid, has garnered attention for its diverse biological activities and environmental implications. This article explores the biological activity of dibutyl malate, focusing on its toxicity, potential applications, and effects on biological systems.

Dibutyl malate has the chemical formula and is primarily synthesized through esterification processes involving maleic acid and butanol. The compound is utilized in various industrial applications, including as a plasticizer and an insect attractant .

Toxicity and Environmental Impact

Toxicological Studies

- Aquatic Toxicity : DBM has been shown to exhibit harmful effects on aquatic organisms. In studies, it produced a dose-dependent inhibition of algae growth with an EC50 value of approximately . This indicates that dibutyl malate poses a risk to aquatic ecosystems, necessitating careful management.

- Skin and Eye Irritation : Dermal exposure to dibutyl malate can lead to skin irritation. In human trials, application of the compound resulted in slight burning sensations and erythema . Additionally, studies on rabbits indicated that application to the eyes caused temporary conjunctival hyperemia .

- Sensitization Potential : In guinea pig models, dibutyl malate demonstrated significant skin sensitization effects, with 80% of animals showing erythema after patch testing . This suggests that the compound may act as a sensitizer in humans as well.

Biological Activity in Immune Response

Recent research has highlighted the role of dibutyl malate in modulating immune responses. In a study involving BALB/c mice, it was found that dibutyl malate enhanced contact hypersensitivity when combined with fluorescein isothiocyanate (FITC). The presence of dibutyl malate increased the production of cytokines such as IL-4 and IFN-γ, indicating its potential as an adjuvant in immune responses .

Table 1: Cytokine Production in Response to Dibutyl Malate

| Compound | IL-4 Production (pg/ml) | IFN-γ Production (pg/ml) |

|---|---|---|

| Control | Low | Low |

| 2% Dibutyl Malate | Significant Increase | Significant Increase |

| 2% DBP | Highest | Highest |

Applications in Insect Attraction

Dibutyl malate has been utilized as an insect attractant, particularly for certain fly species. Experimental data indicate that at concentrations ranging from to , dibutyl malate effectively attracts insects like Fannia canicularis . This property may have potential applications in pest control strategies.

属性

IUPAC Name |

dibutyl 2-hydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O5/c1-3-5-7-16-11(14)9-10(13)12(15)17-8-6-4-2/h10,13H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSCSYLDRHAHOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)CC(C(=O)OCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862703 | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6280-99-5, 1587-18-4, 2385-79-7 | |

| Record name | 1,4-Dibutyl 2-hydroxybutanedioate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6280-99-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006280995 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Malic acid, dibutyl ester | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261107 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ENT-337 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6194 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2-hydroxy-, 1,4-dibutyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (+/-)-Dibutyl malate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dibutyl (±)-malate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dibutyl malate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031696 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the common methods for synthesizing Dibutyl Malate, and what are their respective advantages?

A1: Dibutyl Malate can be synthesized through esterification of malic acid with n-butyl alcohol. Two methods stand out in the research:

Q2: What factors influence the yield of Dibutyl Malate during synthesis?

A2: Several factors can significantly impact the yield of Dibutyl Malate during synthesis:

Q3: What are the potential applications of Dibutyl Malate?

A3: While current research primarily focuses on Dibutyl Malate's synthesis and properties, its characteristics suggest potential applications in various fields:

Q4: What are the known toxicological properties of Dibutyl Malate?

A4: A hazard evaluation study on Dibutyl Malate (ENT-337) revealed the following: []

- Skin irritation: It exhibited no primary irritation potential upon application to intact or abraded rabbit skin. []

- Eye irritation: Single application to rabbit eyes resulted in mild corneal injury and slight conjunctival irritation. []

- Ingestion: Data suggests low toxicity risk from accidental ingestion. []

- Inhalation: Acute and subchronic inhalation exposures in rats showed no adverse effects. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。